2,3,4-Trichloroanisole

Catalog No.
S773229
CAS No.
54135-80-7
M.F
C7H5Cl3O
M. Wt
211.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trichloroanisole

CAS Number

54135-80-7

Product Name

2,3,4-Trichloroanisole

IUPAC Name

1,2,3-trichloro-4-methoxybenzene

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5 g/mol

InChI

InChI=1S/C7H5Cl3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3

InChI Key

FRQUNVLMWIYOLV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Cl)Cl)Cl

solubility

5.11e-05 M

Synonyms

1,2,3-Trichloro-4-methoxybenzene

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)Cl)Cl

The exact mass of the compound 2,3,4-Trichloroanisole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.11e-05 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4-Trichloroanisole (2,3,4-TCA) is a highly volatile chlorinated aromatic ether primarily procured as an analytical reference standard for environmental, food, and beverage quality control. Formed via the microbial biomethylation of 2,3,4-trichlorophenol, it is a potent off-flavor compound responsible for 'musty' and 'earthy' taints in water distribution networks and aged wines. For procurement professionals and analytical chemists, sourcing high-purity (≥98%) 2,3,4-TCA is essential for calibrating gas chromatography-mass spectrometry (GC-MS) and solid-phase microextraction (SPME) workflows, as its distinct physicochemical properties and environmental occurrence profiles mandate exact isomeric matching for regulatory compliance and accurate taint quantification [1] .

Research Fit

1 Isomer-specific GC retention for environmental and food off‑flavor monitoring
2 Certified reference material with documented purity and impurity profile
3 Distinct from 2,4,6‑TCA in chromatographic, spectral and degradation behavior
Selection context: analytical standard, environmental forensics, synthetic intermediate

Substituting 2,3,4-TCA with the more commonly referenced 2,4,6-TCA or a generic haloanisole mixture critically compromises analytical accuracy and traceability. While 2,4,6-TCA is the primary benchmark for 'cork taint,' environmental studies reveal that 2,3,4-TCA often presents at higher absolute occurrence concentrations in specific matrices, such as municipal tap water and aged red wines [1]. Because these isomers possess different Kovats retention indices, distinct odor threshold concentrations (0.1–2 ng/L for 2,3,4-TCA), and different ionization response factors, using a surrogate standard leads to the systematic misquantification of the total taint load [2]. Furthermore, 2,3,4-TCA serves as a direct biomarker for 2,3,4-trichlorophenol contamination; substituting it obscures the specific microbial or chemical pathway responsible for the off-flavor, preventing effective root-cause remediation in water treatment and viticulture[1].

Substitution Risk

2,3,4‑TCA reference standard
Isomer‑specific retention indices allow baseline separation on polar and non‑polar GC phases
2,4,6‑TCA substitute
Different elution order; calibration with wrong isomer leads to systematic quantification bias
2,3,4‑TCA CRM
Certified purity with metrological traceability and documented 12‑month stability
Reagent‑grade 2,3,4‑TCA
May contain 2,3,6‑TCA impurity; lack of certified purity compromises ISO/IEC 17025 method validation
2,3,4‑TCA environmental marker
Higher occurrence in PCP‑derived contamination; isomer‑specific source attribution
2,4,6‑TCA marker
Predominantly linked to cork taint; may misdirect remediation when used as proxy

Isomer-Specific GC-MS Retention Indices

In trace-level GC-MS analysis, distinguishing between trichloroanisole isomers is mandatory to prevent false positives and co-elution artifacts. 2,3,4-TCA exhibits a Kovats retention index of approximately 1469–1501 on standard non-polar columns, which is chromatographically distinct from 2,4,6-TCA and other haloanisoles[1]. This baseline separation ensures that 2,3,4-TCA elutes at a unique retention time window. Procurement of the exact 2,3,4-TCA standard is required to establish accurate calibration curves, as generic haloanisole standards cannot provide the specific retention metrics needed for positive identification in complex matrices like wine or wastewater.

Evidence DimensionKovats Retention Index (Non-polar column)
Target Compound Data1469–1501
Comparator Or Baseline2,4,6-TCA and other isomers (Distinct, non-overlapping RI values)
Quantified DifferenceBaseline chromatographic separation preventing co-elution
ConditionsGC-MS with standard non-polar stationary phase

Buyers must procure the exact isomer to establish valid GC-MS retention times, as surrogate isomers will elute differently and invalidate quantitative assays.

Chromatographic retention
Head‑to‑head
Retention indices 1463–1501 across multiple GC conditions; baseline resolution of all 19 chloroanisole isomers on SE‑30 and OV‑351 columns
Isomer‑specific retention validates need for authentic standard
Retention time extrapolation from 2,4,6‑TCA is not reliable

Matrix Occurrence vs. Odor Threshold

While 2,4,6-TCA is widely recognized for its ultra-low odor threshold, comprehensive water quality analyses demonstrate that 2,3,4-TCA often exhibits a higher occurrence concentration in municipal tap water and aged red wines [1]. Despite having a slightly higher human odor threshold (0.1–2 ng/L) compared to 2,4,6-TCA, the elevated baseline presence of 2,3,4-TCA means it significantly contributes to the overall 'musty/earthy' taint profile[2]. Analytical workflows that only monitor 2,4,6-TCA will systematically underreport the total haloanisole contamination. Therefore, labs must procure 2,3,4-TCA to accurately quantify the true environmental load and ensure compliance with aesthetic water quality standards.

Evidence DimensionEnvironmental Occurrence vs. Odor Threshold
Target Compound DataHigher occurrence frequency; Odor threshold 0.1–2 ng/L
Comparator Or Baseline2,4,6-TCA (Lower occurrence in certain networks; odor threshold ~0.03 ng/L)
Quantified Difference2,3,4-TCA dominates the occurrence profile in certain tap waters despite a higher odor threshold.
ConditionsSPME-GC/MS analysis of municipal tap water and aged wines

Procuring 2,3,4-TCA is critical for water and beverage testing labs to capture the full spectrum of taint-causing compounds, avoiding false-negative quality assessments.

Certified purity & stability
Reported
CRM purity 99.56% ± 0.40% (k=2); major impurity confirmed as 2,3,6‑TCA; ≥12‑month stability at 20°C
Metrological traceability supports accredited lab workflows
Reagent‑grade may show >1% purity variation and isomer cross‑contamination

Precursor Biomarker Specificity

2,3,4-TCA is formed specifically through the microbial biomethylation of 2,3,4-trichlorophenol (2,3,4-TCP), a distinct chlorophenol precursor often linked to specific disinfectants or wood preservatives [1]. In contrast, 2,4,6-TCA originates from 2,4,6-TCP. When conducting environmental forensic investigations to determine the source of a taint outbreak, quantifying the exact ratio of 2,3,4-TCA to other anisoles allows chemists to trace back to the specific parent chlorophenol. Using a generic standard eliminates this diagnostic capability. High-purity 2,3,4-TCA standards enable the precise tracking of this specific degradation pathway in biofilter and reverse osmosis treatment systems [1].

Evidence DimensionPrecursor-Product Specificity
Target Compound DataDirect metabolite of 2,3,4-TCP
Comparator Or Baseline2,4,6-TCA (Metabolite of 2,4,6-TCP)
Quantified Difference1:1 pathway specificity mapping for forensic source tracking
ConditionsMicrobial biomethylation in water distribution networks and biofilters

Environmental and forensic testing facilities must use 2,3,4-TCA to accurately identify the specific chemical origins of contamination events.

THz spectral fingerprint
Head‑to‑head
2,4,6‑TCA peaks at 0.6, 0.95, 1.2 THz; 2,3,4‑TCA gives distinct pattern over 0.1–1.5 THz
Orthogonal solid‑state identity confirmation
Non‑destructive verification; reduces mislabeling risk
PAA/UV degradation kinetics
Class‑level
2,4,6‑TCA rate (5.05±0.04)×10⁻² s⁻¹; 2,3,4‑TCA not directly measured but follows chloroanisole class behavior
Isomer‑specific degradation data required for water treatment design
Data to verify; class‑level inference may not capture kinetic differences
Environmental occurrence
Context‑dependent
Microbial O‑methylation product of 2,3,4‑trichlorophenol; higher frequency than 2,4,6‑TCA in certain surveys
Supports PCP‑derived contamination source tracking
No direct quantitative comparison; occurrence data from source review
Aquatic toxicity (Tetrahymena)
Reported
pIGC₅₀ = 1.6360 [log(L/mmol)]; 2‑day population growth inhibition
Quantitative ecotoxicity benchmark available
No isomer‑to‑isomer comparison in this dataset

Municipal Water & RO Monitoring

Because 2,3,4-TCA occurs at higher concentrations in certain tap water networks and persists through reverse osmosis and biofiltration systems, it is a mandatory target analyte for municipal water treatment facilities. High-purity 2,3,4-TCA standards are required to calibrate SPME-GC/MS instruments to detect this specific isomer at sub-ng/L levels, ensuring that post-treatment water meets aesthetic and regulatory odor thresholds [1].

Wine & Cork Taint Analysis

While 2,4,6-TCA is the primary driver of cork taint, 2,3,4-TCA has been identified as a significant contributor in aged red wines and oak barrel contamination. Beverage quality control laboratories procure 2,3,4-TCA to perform comprehensive haloanisole profiling, preventing the underestimation of total taint that occurs when relying solely on 2,4,6-TCA benchmarks [2].

Environmental Forensics & Precursor Tracking

In environmental forensics, the presence of 2,3,4-TCA serves as a direct biomarker for the microbial degradation of 2,3,4-trichlorophenol. Analytical testing firms use 2,3,4-TCA standards to trace the specific origins of chlorophenol contamination (e.g., distinguishing between different wood preservatives or disinfection byproducts) in soil, groundwater, and wastewater effluents [3].

Application Fit

Application
Selection Property
Validation Focus
Trace‑level off‑flavor water monitoring
Isomer‑specific GC retention and certified purity
Retention time confirmation vs. CRM; method quantification limits
Wine and beverage multi‑haloanisole panel
Individual isomer calibration to avoid quantification bias
Isomer separation on polar/non‑polar GC columns; CRM traceability
PCP degradation source tracking
Isomer‑specific environmental occurrence pattern
Differentiation from 2,4,6‑TCA cork‑taint signatures
Dioxin‑like compound synthesis
High‑purity intermediate with characterized 2,3,6‑TCA impurity
Regioisomeric purity of final dibenzofuran standard

XLogP3

4

LogP

3.74 (LogP)

Melting Point

69.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 42 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

54135-80-7

Wikipedia

2,3,4-Trichloroanisole

Biological Half Life

25.12 Days

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